Cas no 1351393-16-2 (4-Amino-1-(2-benzyloxy-ethyl)-1H-pyrazole-3-carboxylic acid methyl ester)

4-Amino-1-(2-benzyloxy-ethyl)-1H-pyrazole-3-carboxylic acid methyl ester is a pyrazole derivative with potential applications in medicinal chemistry and organic synthesis. Its structure features a benzyloxy-ethyl substituent at the N1 position and an ester group at the 3-position, enhancing reactivity for further functionalization. The amino group at the 4-position offers a versatile handle for derivatization, making it a valuable intermediate in the development of pharmacologically active compounds. The ester moiety provides stability while allowing for hydrolysis or transesterification under controlled conditions. This compound is particularly useful in heterocyclic synthesis, where its scaffold can serve as a precursor for biologically relevant molecules. Proper handling and storage under inert conditions are recommended to maintain stability.
4-Amino-1-(2-benzyloxy-ethyl)-1H-pyrazole-3-carboxylic acid methyl ester structure
1351393-16-2 structure
商品名:4-Amino-1-(2-benzyloxy-ethyl)-1H-pyrazole-3-carboxylic acid methyl ester
CAS番号:1351393-16-2
MF:C14H17N3O3
メガワット:275.303083181381
CID:5188739

4-Amino-1-(2-benzyloxy-ethyl)-1H-pyrazole-3-carboxylic acid methyl ester 化学的及び物理的性質

名前と識別子

    • 4-Amino-1-(2-benzyloxy-ethyl)-1H-pyrazole-3-carboxylic acid methyl ester
    • 1H-Pyrazole-3-carboxylic acid, 4-amino-1-[2-(phenylmethoxy)ethyl]-, methyl ester
    • インチ: 1S/C14H17N3O3/c1-19-14(18)13-12(15)9-17(16-13)7-8-20-10-11-5-3-2-4-6-11/h2-6,9H,7-8,10,15H2,1H3
    • InChIKey: QWBLFCKXBRTVOL-UHFFFAOYSA-N
    • ほほえんだ: N1(CCOCC2=CC=CC=C2)C=C(N)C(C(OC)=O)=N1

4-Amino-1-(2-benzyloxy-ethyl)-1H-pyrazole-3-carboxylic acid methyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM495001-1g
Methyl4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-3-carboxylate
1351393-16-2 97%
1g
$755 2023-03-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD610953-1g
Methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-3-carboxylate
1351393-16-2 97%
1g
¥5285.0 2023-04-10

4-Amino-1-(2-benzyloxy-ethyl)-1H-pyrazole-3-carboxylic acid methyl ester 関連文献

4-Amino-1-(2-benzyloxy-ethyl)-1H-pyrazole-3-carboxylic acid methyl esterに関する追加情報

Introduction to 4-Amino-1-(2-benzyloxy-ethyl)-1H-pyrazole-3-carboxylic acid methyl ester (CAS No. 1351393-16-2)

4-Amino-1-(2-benzyloxy-ethyl)-1H-pyrazole-3-carboxylic acid methyl ester, identified by its CAS number 1351393-16-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the pyrazole class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of both amino and carboxylic acid ester functional groups, along with a benzyloxy ethyl side chain, makes it a versatile scaffold for designing novel bioactive molecules.

Thepyrazole core is a privileged scaffold in medicinal chemistry, widely recognized for its role in the development of drugs targeting various therapeutic areas, including antiviral, anticancer, anti-inflammatory, and antimicrobial applications. The structural features of 4-Amino-1-(2-benzyloxy-ethyl)-1H-pyrazole-3-carboxylic acid methyl ester contribute to its potential as a precursor or intermediate in the synthesis of more complex pharmacophores. The benzyloxy ethyl group introduces lipophilicity and may enhance solubility, while the amino group provides a site for further functionalization via coupling reactions.

In recent years, there has been growing interest in pyrazole derivatives due to their ability to modulate enzyme activity and interact with biological targets. For instance, studies have demonstrated that certain pyrazole-based compounds exhibit inhibitory effects on kinases and other enzymes involved in signal transduction pathways. The4-amino moiety is particularly valuable as it can participate in hydrogen bonding interactions, improving binding affinity to protein targets. Additionally, the3-carboxylic acid methyl ester group can be hydrolyzed to yield a free carboxylic acid, offering flexibility in further chemical modifications.

The synthesis of 4-Amino-1-(2-benzyloxy-ethyl)-1H-pyrazole-3-carboxylic acid methyl ester involves multi-step organic transformations, typically starting from commercially available pyrazole derivatives. Key steps include nucleophilic substitution reactions to introduce the benzyloxy ethyl group and protection-deprotection strategies for the carboxylic acid functionality. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high regioselectivity and yield.

The pharmacological potential of this compound has been explored in several preclinical studies. Researchers have investigated its interactions with various enzymes and receptors, aiming to identify novel therapeutic applications. One notable area of interest is its potential as an inhibitor of Janus kinases (JAKs), which play a crucial role in inflammatory responses. Thepyrazole scaffold has been shown to bind effectively to the ATP-binding pockets of these kinases, thereby modulating their activity.

Furthermore, the4-amino group provides a handle for covalent drug design strategies, allowing for targeted delivery to specific biological sites. This approach has been particularly promising in oncology, where covalent inhibitors have shown enhanced efficacy by forming stable bonds with target proteins. The3-carboxylic acid methyl ester group can be further modified into other functional moieties, such as sulfonamides or amides, expanding the chemical space for drug discovery.

The chemical stability and solubility profile of 4-Amino-1-(2-benzyloxy-ethyl)-1H-pyrazole-3-carboxylic acid methyl ester make it an attractive candidate for further development. Computational studies have been conducted to predict its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles. These studies suggest that the compound may exhibit favorable bioavailability and metabolic stability, making it suitable for oral administration.

In conclusion,4-Amino-1-(2-benzyloxy-ethyl)-1H-pyrazole-3-carboxylic acid methyl ester (CAS No. 1351393-16-2) represents a promising scaffold for medicinal chemistry innovation. Its unique structural features and demonstrated biological activity position it as a valuable building block for the development of novel therapeutics. As research continues to uncover new applications for pyrazole derivatives,this compound is likely to play an increasingly important role in drug discovery efforts across multiple therapeutic domains.

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